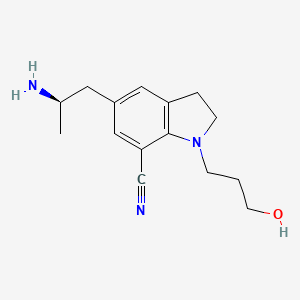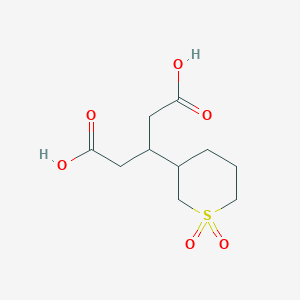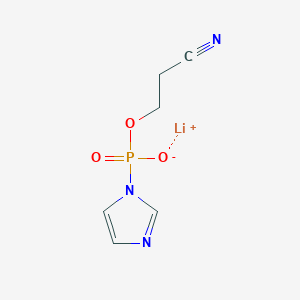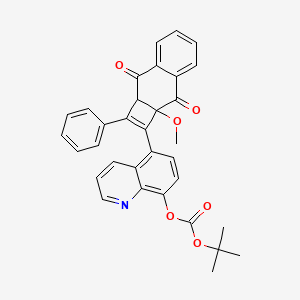
myomiR-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MyomiR-IN-1 is a compound known for its role as an inhibitor of myomiRs, a group of microRNAs specifically expressed in muscle tissues. These microRNAs are crucial regulators of muscle homeostasis, plasticity, and myogenesis. This compound has been studied for its potential therapeutic applications in muscle-related diseases and conditions, such as amyotrophic lateral sclerosis and muscle atrophy .
Méthodes De Préparation
The synthesis of MyomiR-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired yield and purity . Industrial production methods may involve scaling up these reactions in large reactors, optimizing the conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
MyomiR-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
MyomiR-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the regulatory mechanisms of microRNAs in muscle tissues and their impact on muscle function and development.
Biology: Researchers use this compound to investigate the role of myomiRs in muscle homeostasis, plasticity, and myogenesis.
Medicine: this compound is explored as a potential therapeutic agent for treating muscle-related diseases, such as amyotrophic lateral sclerosis and muscle atrophy.
Industry: The compound is used in the development of new drugs and therapies targeting muscle-related conditions
Mécanisme D'action
MyomiR-IN-1 exerts its effects by inhibiting the translation of myoD in muscle cells without altering the expression level of myoD messenger RNA. This inhibition leads to the downregulation of differentiation markers, affecting the differentiation and function of muscle cells. The molecular targets and pathways involved include the myomiR network, which regulates various aspects of muscle gene expression and function .
Comparaison Avec Des Composés Similaires
MyomiR-IN-1 is unique in its specific inhibition of myomiRs, making it a valuable tool for studying muscle-related processes. Similar compounds include:
miR-1: A microRNA involved in cardiac and skeletal muscle function.
miR-133a: A microRNA that plays a role in muscle development and differentiation.
miR-206: A microRNA specific to skeletal muscle, involved in muscle regeneration and repair. These compounds share some overlapping functions with this compound but differ in their specific targets and regulatory mechanisms.
Propriétés
Formule moléculaire |
C33H27NO6 |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
[5-(2a-methoxy-3,8-dioxo-1-phenyl-8aH-cyclobuta[b]naphthalen-2-yl)quinolin-8-yl] tert-butyl carbonate |
InChI |
InChI=1S/C33H27NO6/c1-32(2,3)40-31(37)39-24-17-16-20(21-15-10-18-34-28(21)24)26-25(19-11-6-5-7-12-19)27-29(35)22-13-8-9-14-23(22)30(36)33(26,27)38-4/h5-18,27H,1-4H3 |
Clé InChI |
GNUJEUMWYJVRKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC1=C2C(=C(C=C1)C3=C(C4C3(C(=O)C5=CC=CC=C5C4=O)OC)C6=CC=CC=C6)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
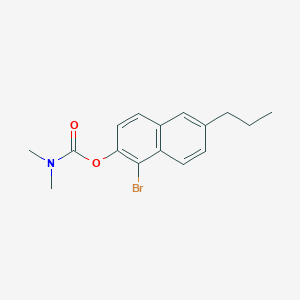

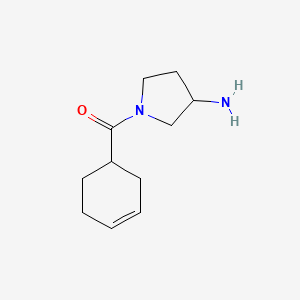
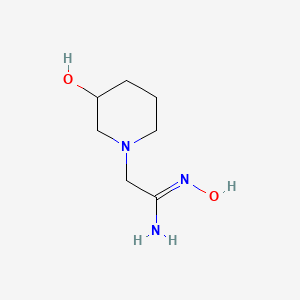
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)

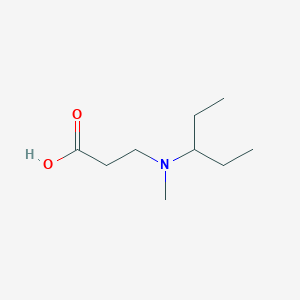
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
